Piperazin-1-yl-acetic acid

Medicinal Chemistry Chemical Biology ADME

Piperazin-1-yl-acetic acid (37478-58-3) is the unsubstituted piperazine scaffold essential for aqueous-compatible synthesis. XLogP -3.1 ensures solubility in assay buffers, preventing false negatives. Free secondary amine enables direct coupling without deprotection. Low MW (144.17) and TPSA 52.6 Ų maximize ligand efficiency. Unlike N4-substituted analogs that alter LogP and kinetics, this compound guarantees reproducibility. Ideal for amide libraries, fragment-based screening, and hydrophilic linker design. Procure this specific scaffold for reliable diversification.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 37478-58-3
Cat. No. B1583002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl-acetic acid
CAS37478-58-3
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)O
InChIInChI=1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10)
InChIKeyWRJZKSHNBALIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazin-1-yl-acetic acid (CAS 37478-58-3) | Procurement-Ready Properties & Specification Overview


Piperazin-1-yl-acetic acid (CAS 37478-58-3), also known as 2-(piperazin-1-yl)acetic acid, is a heterocyclic building block of the piperazine class with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol. It features a secondary amine and a carboxylic acid moiety, enabling versatile derivatization in medicinal chemistry and chemical biology applications. Its computed physicochemical descriptors include an XLogP3-AA of -3.1 [1] and a predicted pKa of 1.85±0.10 , underscoring its highly polar and hydrophilic nature relative to substituted analogs.

Why Piperazin-1-yl-acetic acid (37478-58-3) Cannot Be Replaced by Close Piperazine Acetic Acid Analogs in Research & Development


Generic substitution among piperazine acetic acid derivatives is scientifically unsound due to substantial divergence in key physicochemical properties that govern synthetic utility, solubility, and biological behavior. Substitutions at the N4 position introduce marked changes in lipophilicity (XLogP), polar surface area, and pKa, directly impacting reaction kinetics, purification outcomes, and downstream SAR. For instance, the unsubstituted piperazin-1-yl-acetic acid exhibits a highly negative XLogP of -3.1 [1], in stark contrast to N4-acetyl (LogP -0.89) [2] or N4-methyl (LogP -0.63) [3] analogs. These differences translate into non-interchangeable performance in aqueous reaction media, solid-phase extraction, and in vitro assay compatibility, making precise compound selection critical for reproducibility and data integrity.

Quantitative Differentiation: Piperazin-1-yl-acetic acid (37478-58-3) vs. Key Analogs in Critical Selection Parameters


Hydrophilicity & Aqueous Compatibility: A Decisive Advantage for Water-Based Synthesis and Biological Assays

Piperazin-1-yl-acetic acid (target) displays a computed XLogP3-AA of -3.1, indicating exceptionally high hydrophilicity. In contrast, the N4-acetyl analog (4-acetyl-piperazin-1-yl)-acetic acid has a LogP of -0.88910, and the N4-methyl analog (4-methyl-piperazin-1-yl)-acetic acid has a LogP of -0.63. The quantified difference in lipophilicity between the target and the N4-acetyl analog is ΔLogP = -2.21, and versus the N4-methyl analog is ΔLogP = -2.47. This large difference fundamentally alters aqueous solubility, retention time in reversed-phase chromatography, and compound handling in biological buffers. [1][2][3]

Medicinal Chemistry Chemical Biology ADME High-Throughput Screening

Synthetic Versatility: Higher Nucleophilic Reactivity of the Free Secondary Amine

The target compound possesses a free secondary amine (pKa of the conjugate acid of piperazine NH is ~9.8), which is unencumbered by N4 substitution. This confers superior nucleophilicity compared to N4-acetyl or N4-aryl analogs, where electron-withdrawing or steric effects diminish reactivity. In practical terms, the unsubstituted piperazine nitrogen in Piperazin-1-yl-acetic acid undergoes N-alkylation, acylation, and reductive amination under milder conditions and with higher yields. For example, patents describe the facile conversion of piperazin-1-yl-acetic acid to diverse substituted amides via standard coupling procedures without requiring N4 deprotection steps. [1][2]

Organic Synthesis Medicinal Chemistry Building Blocks Library Synthesis

Polar Surface Area (PSA) & Drug-Likeness: Favorable Profile for CNS-Penetrant Lead Optimization

Piperazin-1-yl-acetic acid exhibits a topological polar surface area (TPSA) of 52.6 Ų and a hydrogen bond donor count of 2 [1]. These values align with optimal ranges for blood-brain barrier (BBB) penetration (TPSA < 90 Ų; HBD < 3) and oral bioavailability. In comparison, the N4-acetyl analog has a higher PSA of 60.85 Ų [2], and the N4-pyridin-2-yl analog exhibits a PSA of 93.45 Ų . The target compound's lower PSA and favorable HBD count suggest superior intrinsic permeability relative to these analogs, making it a preferred starting point for CNS-targeted libraries. [1][2]

CNS Drug Discovery ADME Prediction Medicinal Chemistry Lead Optimization

Molecular Weight Advantage: Enhanced Efficiency Metrics (Ligand Efficiency) in Fragment-Based Drug Discovery

With a molecular weight of 144.17 g/mol [1], Piperazin-1-yl-acetic acid is significantly smaller than many N4-substituted piperazine acetic acid derivatives commonly employed as building blocks. For instance, (4-acetyl-piperazin-1-yl)-acetic acid has a MW of 186.21 g/mol [2], and (4-methyl-piperazin-1-yl)-acetic acid has a MW of 158.20 g/mol [3]. In fragment-based drug discovery (FBDD), lower molecular weight is a key advantage, as it typically translates to higher ligand efficiency (LE) and greater potential for optimization. The target compound's minimal size allows for more efficient exploration of chemical space and reduces the risk of exceeding Lipinski's Rule of Five upon further elaboration. [1][2][3]

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry Ligand Efficiency

pKa and Ionization State: Critical for pH-Dependent Solubility and Biological Assay Compatibility

The predicted pKa of the carboxylic acid moiety in Piperazin-1-yl-acetic acid is 1.85±0.10 . This low pKa ensures that the compound exists predominantly in its ionized (carboxylate) form at physiological pH (7.4), maximizing aqueous solubility and minimizing non-specific binding in biological assays. In contrast, some N4-aryl analogs exhibit significantly higher calculated pKa values for the piperazine nitrogen (e.g., 9.69 for a pyridin-2-yl derivative [1]), which alters the overall ionization profile and can lead to unpredictable behavior in cell-based assays. The consistent, low pKa of the target compound's carboxylic acid simplifies buffer formulation and enhances reproducibility. [1]

ADME Assay Development Medicinal Chemistry Physicochemical Profiling

Optimal Procurement Scenarios: Where Piperazin-1-yl-acetic acid (37478-58-3) Outperforms Analogs


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS or High-Throughput Screening

Given its low molecular weight (144.17 g/mol) and favorable TPSA (52.6 Ų) [1], Piperazin-1-yl-acetic acid is an ideal fragment for generating initial hits with high ligand efficiency. Its superior aqueous compatibility (XLogP -3.1) ensures it remains soluble in assay buffers, reducing false negatives due to precipitation. Procurement of this unsubstituted scaffold, rather than larger N4-substituted analogs, maximizes the opportunity for downstream optimization without early violation of drug-likeness metrics. [1]

Synthesis of Diverse Amide Libraries via Parallel Medicinal Chemistry

The free secondary amine on the piperazine ring provides a versatile handle for rapid diversification through amide coupling or reductive amination. Unlike N4-protected analogs, this compound does not require an additional deprotection step, streamlining synthetic workflows and reducing cycle times. The well-documented use of Piperazin-1-yl-acetic acid in patent literature for generating amide libraries [2] confirms its utility in high-throughput synthesis environments. [2]

Development of Hydrophilic Prodrugs or Linkers for Antibody-Drug Conjugates (ADCs)

The pronounced hydrophilicity (XLogP -3.1) and predictable ionization state (pKa 1.85) [1] of Piperazin-1-yl-acetic acid make it a valuable component for designing water-soluble linkers or prodrug moieties. Its use as a building block can mitigate aggregation and improve the pharmacokinetic profile of otherwise hydrophobic payloads. Procurement of this specific compound ensures the intended hydrophilic character is maintained, a critical quality attribute in bioconjugation chemistry. [1]

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